Ac-YVAD-AOM is a synthetic peptide compound that serves as a potent inhibitor of caspase-1, an enzyme critical in the inflammatory response and apoptosis. This compound is particularly notable for its role in modulating inflammatory processes associated with various diseases, including autoimmune disorders and neurodegenerative diseases. The compound is derived from the sequence of the natural substrate of caspase-1 and is designed to enhance binding affinity and specificity towards the enzyme.
Ac-YVAD-AOM is synthesized through chemical methods that incorporate specific amino acid sequences known to interact with caspase-1. The compound's design is rooted in the understanding of caspase structure and function, particularly its active site, which cleaves substrates at aspartic acid residues.
Ac-YVAD-AOM falls under the category of caspase inhibitors, specifically targeting caspase-1. It is classified as a peptidomimetic inhibitor, which mimics the structure of natural peptides but includes modifications that enhance its stability and efficacy.
The synthesis of Ac-YVAD-AOM typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.
The molecular structure of Ac-YVAD-AOM can be described as follows:
Crystallographic studies and computational modeling have provided insights into how Ac-YVAD-AOM interacts with caspase-1, revealing key interactions that stabilize binding and inhibit enzymatic activity.
Ac-YVAD-AOM acts primarily through irreversible inhibition of caspase-1 by forming a covalent bond with the active site cysteine residue. This reaction effectively prevents substrate cleavage, thus modulating inflammatory signaling pathways.
The mechanism involves:
The mechanism by which Ac-YVAD-AOM exerts its effects involves several key steps:
Studies have shown that treatment with Ac-YVAD-AOM leads to decreased levels of interleukin-1β in various cellular models, indicating effective inhibition of caspase-1 activity.
Ac-YVAD-AOM has several applications in scientific research:
Ac-YVAD-AOM (acetyl-tyrosyl-valyl-alanyl-aspartyl-2,6-dimethylbenzoyloxymethyl ketone), cataloged under CAS 154674-81-4, emerged in the mid-1990s as a rationally designed inhibitor targeting caspase-1 (interleukin-1β converting enzyme, ICE). Its tetrapeptide sequence (Tyr-Val-Ala-Asp) mimics the cleavage site of pro-interleukin-1β (pro-IL-1β), the native substrate of caspase-1 [3] [10]. The inhibitor’s structural uniqueness lies in its C-terminal acyloxymethyl ketone (AOM) warhead (–CO–CH₂O–CO–C₆H₃(CH₃)₂), which facilitates irreversible covalent binding to the catalytic cysteine residue in caspase-1’s active site [5].
Structural Analysis: X-ray crystallography studies of analogous caspase inhibitors reveal that the tyrosine residue occupies the S4 substrate-binding pocket, forming π-stacking interactions with histidine residues, while the aspartic acid carboxyl group coordinates the catalytic Cys285 via hydrogen bonding. The AOM group’s steric bulk enhances selectivity by exploiting caspase-1’s spacious S1' pocket [3]. The compound’s molecular weight is 654.71 g/mol, with solubility in DMSO (50 mg/mL) facilitating in vitro applications [5].
Table 1: Structural Profile of Ac-YVAD-AOM
Property | Description |
---|---|
Chemical Formula | C₃₃H₄₂N₄O₁₀ |
CAS Number | 154674-81-4 |
Sequence | Ac-Tyr-Val-Ala-Asp-AOM |
Molecular Weight | 654.71 g/mol |
Active Site Binding | Irreversible; covalent modification of Cys285 |
Solubility | 50 mg/mL in DMSO |
Selectivity | Caspase-1 (Ki = 0.8 nM) > Caspase-4/5 (Ki > 150 nM) |
Caspase-1 inhibitors originated in the early 1990s following the identification of ICE as the protease responsible for IL-1β maturation. Early analogs like Ac-YVAD-CHO (aldehyde) exhibited reversibility and poor cellular uptake, limiting their utility. Ac-YVAD-AOM addressed these gaps through its irreversible AOM warhead and cell permeability [3] [10]. This design paradigm influenced subsequent generations of caspase inhibitors, including VX-765 (belnacasan), now in clinical trials for inflammatory diseases.
The development of Ac-YVAD-AOM coincided with seminal discoveries in inflammasome biology. Researchers utilized it to delineate caspase-1’s role in pyroptosis (caspase-1-mediated cell death) and cytokine secretion in macrophages exposed to bacterial toxins or ATP [9] [10]. Its ability to selectively inhibit IL-1β maturation in vivo without affecting apoptotic caspases (e.g., caspase-3) cemented its status as a gold standard tool compound [2] [7].
Table 2: Evolution of Key Caspase-1 Inhibitors
Inhibitor | Warhead | Selectivity | Key Advancement |
---|---|---|---|
Ac-YVAD-CHO | Aldehyde | Caspase-1 (Reversible) | First ICE-specific inhibitor; low stability |
Ac-YVAD-CMK | Chloromethylketone | Caspase-1 (Irreversible) | Enhanced stability; moderate cell permeability |
Ac-YVAD-AOM | AOM ketone | Caspase-1 (Irreversible; High Selectivity) | Superior cell permeability; low glutathione reactivity |
VX-765 | Ethyl pyruvate | Pan-caspase (Oral bioavailability) | Clinical-stage compound for epilepsy |
Selectivity: Ac-YVAD-AOM exhibits nanomolar affinity for caspase-1 (Ki = 0.8 nM), with 200–450-fold lower activity against caspases-4 and -5 (Ki = 163–362 nM) [3] [10]. Minimal cross-reactivity occurs with apoptotic caspases (e.g., caspase-3 Ki > 10 µM), attributed to its optimized P1 and P4 residues, which sterically hinder binding to the compact S1 pocket of caspase-3 [10].
Irreversibility: The AOM warhead undergoes nucleophilic attack by caspase-1’s Cys285, forming a thioether bond and releasing 2,6-dimethylbenzoic acid. This alkylation permanently inactivates the enzyme, distinguishing Ac-YVAD-AOM from reversible aldehydes (e.g., Ac-YVAD-CHO) [5]. Kinetic studies confirm its diffusion-limited inactivation rate (kinact/Ki > 10⁵ M⁻¹s⁻¹) [3].
Cell Permeability: Unlike peptidic inhibitors with charged C-termini, Ac-YVAD-AOM’s hydrophobic AOM group enables passive diffusion across plasma membranes. This permits effective intracellular caspase-1 inhibition at 5–30 µg/mL (7.6–45.8 µM) without transporter mediation [5] [10]. Its metabolic stability against cytosolic peptidases further sustains inhibitory activity in situ [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1